molecular formula C18H30N2S2 B1250034 Thiocyanatin B

Thiocyanatin B

Cat. No.: B1250034
M. Wt: 338.6 g/mol
InChI Key: BISZBMUZVNGUPE-OWOJBTEDSA-N
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Description

Thiocyanatin B is a natural product found in Oceanapia with data available.

Scientific Research Applications

Synthesis and Chemical Properties

Thiocyanatin B, along with its analogues, has been synthesized through a process involving cross metathesis of unsaturated thiocyanates, facilitated by a ruthenium catalyst. This method emphasizes the importance of the catalyst’s nature, alkenyl chain length, and activation mode (conventional heating or microwave activation) in determining the reaction's efficiency. Such synthesis strategies are critical for advancing our understanding of this compound's chemical properties and potential applications (Cros, Pelotier, & Piva, 2010).

Nematocidal Activity

This compound has been identified as a novel nematocidal agent. Studies have highlighted its efficacy in this regard, particularly through the examination of natural sources like the marine sponge Oceanapia sp. These findings point towards the potential utility of this compound in the development of new nematocidal compounds, which could have significant implications for agriculture and pest control (Capon et al., 2001; Capon et al., 2004).

Potential in Pharmacological Applications

While specific studies on this compound’s direct pharmacological applications are limited, research on thiocyanates in general indicates their importance as intermediates in synthesizing various compounds, including pharmaceuticals. The unique chemical properties of thiocyanates like this compound offer valuable opportunities for developing new medicinal compounds with a range of therapeutic potentials (Xu, Zhang, Feng, & Jin, 2019).

Properties

Molecular Formula

C18H30N2S2

Molecular Weight

338.6 g/mol

IUPAC Name

[(E)-16-thiocyanatohexadec-8-enyl] thiocyanate

InChI

InChI=1S/C18H30N2S2/c19-17-21-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-22-18-20/h1-2H,3-16H2/b2-1+

InChI Key

BISZBMUZVNGUPE-OWOJBTEDSA-N

Isomeric SMILES

C(CCC/C=C/CCCCCCCSC#N)CCCSC#N

Canonical SMILES

C(CCCC=CCCCCCCCSC#N)CCCSC#N

Synonyms

thiocyanatin B
thiocyanatin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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